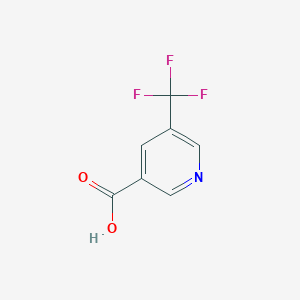

5-(Trifluoromethyl)nicotinic acid

Description

Properties

IUPAC Name |

5-(trifluoromethyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO2/c8-7(9,10)5-1-4(6(12)13)2-11-3-5/h1-3H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKFDCELCLIZRRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80450428 | |

| Record name | 5-(trifluoromethyl)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131747-40-5 | |

| Record name | 5-(trifluoromethyl)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Trifluoromethyl)nicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthesis and Discovery of 5-(Trifluoromethyl)nicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Trifluoromethyl)nicotinic acid, a synthetic fluorinated pyridine derivative, serves as a crucial building block in the development of novel pharmaceuticals and agrochemicals.[1] Its strategic importance lies in the introduction of the trifluoromethyl (-CF3) group, which can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules. This technical guide provides a comprehensive overview of the discovery and synthesis of this compound, including detailed experimental protocols, comparative data, and visualizations of synthetic pathways.

Discovery and Significance

This compound is a synthetic compound that does not occur in nature.[1] Its development is rooted in the broader exploration of fluorinated heterocyclic compounds, which gained significant momentum in the late 20th century.[1] Researchers in pharmaceutical and agrochemical fields sought to leverage the unique properties of the trifluoromethyl group to design more effective and stable bioactive molecules.[1] While a singular discovery paper is not readily identifiable, its emergence is tied to the increasing demand for novel fluorinated building blocks in drug discovery programs. Derivatives of this compound have been investigated for their potential in treating conditions such as leukemia.

Physicochemical Properties

This compound is typically a white to off-white crystalline solid at room temperature.[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 131747-40-5 | [1] |

| Molecular Formula | C₇H₄F₃NO₂ | [1] |

| Molecular Weight | 191.11 g/mol | [1] |

| Melting Point | 184-189 °C | [1] |

| Boiling Point (Predicted) | 277.5 ± 40.0 °C | |

| Density (Predicted) | 1.484 ± 0.06 g/cm³ | |

| pKa (Predicted) | 3.04 ± 0.10 |

Synthesis of this compound

The primary and most well-documented method for the synthesis of this compound involves the carboxylation of a Grignard or organolithium reagent derived from 3-bromo-5-(trifluoromethyl)pyridine.

Synthesis via Grignard/Organolithium Reagent

This common laboratory-scale synthesis utilizes 3-bromo-5-(trifluoromethyl)pyridine as the starting material. The process involves a halogen-metal exchange followed by quenching with a source of carbon dioxide, typically dry ice.

Reaction Scheme:

Caption: Synthesis of this compound.

The following protocol is a representative example of this synthetic route.

Materials:

-

3-Bromo-5-(trifluoromethyl)pyridine

-

Toluene

-

1.6 M n-Butyllithium in hexane

-

2 M Butylmagnesium chloride in diethyl ether

-

Tetrahydrofuran (THF)

-

Dry ice (solid carbon dioxide)

-

1 M Sodium hydroxide solution

-

4 M Hydrochloric acid

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Dichloromethane

Procedure:

-

Dissolve 1.5 g of 3-bromo-5-(trifluoromethyl)pyridine in 50 mL of toluene in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

-

Cool the solution to -75 °C using a dry ice/acetone bath.

-

Slowly add a mixture of 9.96 mL (15.9 mmol) of 1.6 M n-butyllithium in hexane and 3.98 mL (8 mmol) of 2 M butylmagnesium chloride in diethyl ether, followed by 10 mL of THF, while maintaining the temperature at -75 °C.

-

After the addition is complete, stir the reaction mixture at -75 °C for an additional 20 minutes.

-

Carefully add 20 g (454 mmol) of crushed dry ice to the reaction mixture in portions, ensuring the temperature remains at -75 °C.

-

Continue stirring at -75 °C for 20 minutes, then allow the mixture to slowly warm to room temperature and stir for 3 hours.

-

Quench the reaction by adding 50 mL of 1 M sodium hydroxide solution.

-

Separate the aqueous layer and extract the organic layer twice with diethyl ether.

-

Combine the aqueous layers and acidify to a pH of approximately 2-3 with 4 M hydrochloric acid.

-

Extract the acidified aqueous layer three times with diethyl ether.

-

Combine all the organic extracts from the acidification step and dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent under reduced pressure.

-

Triturate the residue with dichloromethane, and collect the resulting precipitate by filtration.

-

Dry the solid product in a circulating air dryer at 55 °C to yield this compound.

| Parameter | Value | Reference |

| Starting Material | 3-Bromo-5-(trifluoromethyl)pyridine | |

| Reported Yield | 9% | |

| Purity (Commercial) | 95-99% | [1] |

Note: The reported yield of 9% in this specific protocol is low. Optimization of reaction conditions, such as the choice of organometallic reagent and reaction time, may lead to improved yields.

Alternative Synthetic Strategies

While the Grignard/organolithium route is prevalent, other strategies for the synthesis of trifluoromethylated nicotinic acids can be considered, often involving the construction of the pyridine ring from acyclic precursors or the trifluoromethylation of a pre-existing nicotinic acid derivative. These methods are well-established for isomers and related compounds and could potentially be adapted for the synthesis of this compound.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General experimental workflow.

Role in Drug Discovery and Development

This compound itself is not typically an active pharmaceutical ingredient. Instead, it serves as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. The trifluoromethyl group is a bioisostere for several functional groups and can significantly impact a drug candidate's pharmacokinetic and pharmacodynamic properties.

The involvement of this compound in signaling pathways is indirect; its derivatives are designed to interact with specific biological targets. For example, the incorporation of the this compound moiety into a larger molecule could be part of a strategy to develop inhibitors of a particular enzyme or receptor. The logical relationship is as follows:

Caption: Role in drug discovery.

Conclusion

This compound is a key synthetic intermediate whose value is derived from the strategic placement of a trifluoromethyl group on a nicotinic acid scaffold. While its direct discovery is not pinpointed to a single event, its utility in modern medicinal and agricultural chemistry is well-established. The synthesis via organometallic intermediates, though established, presents opportunities for optimization to improve yields. This technical guide provides a foundational understanding for researchers working with this important chemical entity.

References

5-(Trifluoromethyl)nicotinic acid CAS number 131747-40-5 properties

CAS Number: 131747-40-5

For: Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Trifluoromethyl)nicotinic acid, a fluorinated pyridine carboxylic acid derivative, is a key building block in modern medicinal and agrochemical research. The strategic incorporation of the trifluoromethyl group imparts unique physicochemical properties that can significantly enhance the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of this compound, with a focus on its role in drug discovery. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to support researchers in leveraging this versatile intermediate for the development of novel therapeutics and other advanced materials.

Core Properties and Data

This compound is a white to off-white crystalline solid at room temperature.[1] The presence of both an electron-withdrawing trifluoromethyl group and a carboxylic acid on the pyridine ring makes it a valuable intermediate for creating complex, biologically active molecules.[1]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are critical for understanding its behavior in various chemical environments and for designing synthetic routes and formulation strategies.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄F₃NO₂ | [2][3] |

| Molecular Weight | 191.11 g/mol | [2][3][4] |

| Appearance | White to off-white crystalline powder/solid | [1][2] |

| Melting Point | 184-189 °C | [1][3][4][5] |

| Boiling Point (Predicted) | 277.5 ± 40.0 °C at 760 mmHg | [1][4] |

| Density (Predicted) | 1.484 ± 0.06 g/cm³ | [1][4] |

| pKa (Predicted) | 3.04 ± 0.10 | [4] |

| Log P (n-octanol/water) | 2.097 | [5] |

Spectral Data

-

¹H NMR: Signals corresponding to the three aromatic protons on the pyridine ring would be expected. The chemical shifts would be influenced by the electron-withdrawing effects of both the carboxylic acid and trifluoromethyl groups.

-

¹³C NMR: Resonances for the six carbons of the pyridine ring and the carboxylic acid carbon would be observed. The carbon attached to the trifluoromethyl group would show coupling with the fluorine atoms.

-

¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group would be a characteristic signal.

-

IR Spectroscopy: Characteristic absorption bands would include those for O-H stretching of the carboxylic acid (broad, ~2500-3300 cm⁻¹), C=O stretching of the carboxylic acid (~1700 cm⁻¹), C-F stretching (~1100-1300 cm⁻¹), and aromatic C-H and C=C/C=N stretching.

Solubility Profile

Based on its predicted pKa and Log P value, this compound is expected to be sparingly soluble in water and more soluble in polar organic solvents. While quantitative data is limited, studies on the parent compound, nicotinic acid, show it is soluble in organic solvents like DMSO and dimethylformamide.[6][7] The trifluoromethyl group generally increases lipophilicity, suggesting good solubility in solvents such as methanol, ethanol, tetrahydrofuran (THF), and dichloromethane (DCM).

Safety and Handling

This compound is classified as an irritant.[4][5] It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area or chemical fume hood.

| Hazard Class | GHS Classification | Precautionary Statements |

| Skin Irritation | Category 2 (H315: Causes skin irritation) | P264, P280 |

| Eye Irritation | Category 2 (H319: Causes serious eye irritation) | P280, P305+P351+P338 |

| Respiratory Irritation | STOT SE 3 (H335: May cause respiratory irritation) | P261, P271, P304+P340 |

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[4][8] Keep away from strong oxidizing agents and strong acids.[5]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[9]

Role in Drug Discovery and Development

The trifluoromethyl group is a privileged moiety in medicinal chemistry. Its incorporation can enhance metabolic stability, increase lipophilicity (which can improve membrane permeability), and modulate the acidity or basicity of nearby functional groups, thereby improving binding affinity to biological targets.[1][4][10]

Application as a Synthetic Intermediate

This compound is not typically a final active pharmaceutical ingredient (API) but serves as a crucial building block. Its carboxylic acid functional group is a versatile handle for various chemical transformations, most commonly amide bond formation, to link the trifluoromethylpyridine core to other molecular fragments.

Below is a generalized workflow for utilizing this compound in the synthesis of a more complex drug candidate.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.com [fishersci.com]

- 9. Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Chemical and physical properties of 5-(Trifluoromethyl)nicotinic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Trifluoromethyl)nicotinic acid, a fluorinated derivative of nicotinic acid (Vitamin B3), is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The incorporation of the trifluoromethyl (-CF3) group, a bioisostere of the methyl group, often imparts unique physicochemical and biological properties to parent molecules. These properties include increased metabolic stability, enhanced membrane permeability, and altered receptor binding affinities, making it a valuable building block in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analysis, and potential biological relevance of this compound.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid at room temperature.[1] Key identifying information and physical properties are summarized in the tables below.

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 131747-40-5[2][3] |

| Molecular Formula | C₇H₄F₃NO₂[2][3] |

| Molecular Weight | 191.11 g/mol [2][3] |

| IUPAC Name | 5-(Trifluoromethyl)pyridine-3-carboxylic acid[3] |

| Synonyms | 5-(Trifluoromethyl)pyridine-3-carboxylic acid, 3-Carboxy-5-(trifluoromethyl)pyridine[2] |

Table 2: Physicochemical Properties

| Property | Value |

| Melting Point | 184-189 °C[4] |

| Boiling Point | 277.5 ± 40.0 °C (Predicted)[4] |

| Density | 1.484 ± 0.06 g/cm³ (Predicted)[4] |

| pKa | 3.04 ± 0.10 (Predicted)[4] |

| Appearance | White to off-white crystalline powder[1][2] |

| Solubility | Soluble in organic solvents like DMSO and dimethylformamide.[5] Quantitative data in common laboratory solvents is not readily available in the searched literature. |

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the carboxylation of a Grignard or organolithium reagent derived from a halogenated pyridine precursor. A detailed procedure is as follows:

Materials:

-

3-Bromo-5-(trifluoromethyl)pyridine

-

Toluene, anhydrous

-

n-Butyllithium (1.6 M in hexanes)

-

Butyl magnesium chloride (2 M in diethyl ether)

-

Tetrahydrofuran (THF), anhydrous

-

Dry ice (solid carbon dioxide)

-

1 M Sodium hydroxide solution

-

4 M Hydrochloric acid

-

Diethyl ether

-

Dichloromethane

-

Anhydrous sodium sulfate

Procedure: [4]

-

Dissolve 1.5 g of 3-bromo-5-(trifluoromethyl)pyridine in 50 mL of anhydrous toluene in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

-

Cool the solution to -75 °C using a dry ice/acetone bath.

-

Slowly add 9.96 mL (15.9 mmol) of 1.6 M n-butyllithium in hexanes, followed by 3.98 mL (8 mmol) of 2 M butyl magnesium chloride in diethyl ether and 10 mL of anhydrous THF, while maintaining the temperature at -75 °C.

-

Stir the reaction mixture at -75 °C for an additional 20 minutes.

-

Carefully add approximately 20 g of crushed dry ice to the reaction mixture in portions.

-

Continue stirring at -75 °C for 20 minutes, then allow the mixture to warm to room temperature and stir for 3 hours.

-

Quench the reaction by adding 50 mL of 1 M sodium hydroxide solution.

-

Separate the aqueous layer and extract the organic layer twice with diethyl ether.

-

Combine the aqueous layers and acidify to a pH of approximately 2-3 with 4 M hydrochloric acid.

-

Extract the acidified aqueous layer three times with diethyl ether.

-

Combine all organic extracts, dry over anhydrous sodium sulfate, and filter.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Triturate the residue with dichloromethane to induce precipitation.

-

Collect the solid precipitate by filtration.

-

Dry the final product in a vacuum oven at 55 °C to yield this compound.

Caption: Synthetic workflow for this compound.

Purification by Recrystallization

While the above synthesis yields a solid product, further purification can be achieved by recrystallization to obtain a high-purity crystalline material suitable for analytical and biological studies. The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but will have high solubility at its boiling point.

General Protocol:

-

Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., water, ethanol, isopropanol, acetonitrile, or solvent mixtures) at room and elevated temperatures to identify a suitable recrystallization solvent or solvent system.

-

Dissolution: In an Erlenmeyer flask, add the minimum amount of the hot recrystallization solvent to the crude solid to achieve complete dissolution.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, the flask can be subsequently cooled in an ice bath.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals in a vacuum oven.

Analytical Methods

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for the analysis of this compound. A typical starting point would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of an acid modifier like formic acid or trifluoroacetic acid to ensure the analyte is in its protonated form). Detection is typically achieved using a UV detector at a wavelength around 260 nm. The gradient and flow rate would need to be optimized for baseline separation from any impurities.

Gas Chromatography (GC): Direct analysis of carboxylic acids by GC can be challenging due to their polarity and low volatility. Derivatization to a more volatile ester (e.g., methyl or ethyl ester) is often employed prior to GC analysis. The derivatized sample can then be analyzed on a mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) with flame ionization detection (FID) or mass spectrometry (MS).

Spectral Data

Detailed experimental spectral data for this compound is not widely available in the public domain. However, based on the structure, the following characteristic spectral features can be anticipated.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three signals in the aromatic region corresponding to the three protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing effects of both the carboxylic acid and the trifluoromethyl groups.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display seven distinct signals: six for the pyridine ring carbons (one of which will be a quartet due to coupling with the three fluorine atoms of the CF₃ group) and one for the carboxylic acid carbon.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching vibration from the carboxylic acid group in the region of 3300-2500 cm⁻¹. A strong C=O stretching absorption for the carboxylic acid will be present around 1700-1730 cm⁻¹. C-F stretching vibrations are expected in the 1350-1100 cm⁻¹ region.

Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 191. Common fragmentation patterns would involve the loss of -OH, -COOH, and potentially the CF₃ group.

Biological Activity and Signaling Pathways

While specific signaling pathways directly modulated by this compound are not yet well-defined in the scientific literature, derivatives of nicotinic acid and compounds containing the trifluoromethyl group have shown promise in various therapeutic areas, particularly in oncology.

Derivatives of 5-(trifluoromethyl)pyrimidine have been investigated as potent dual inhibitors of Fms-like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (CHK1), which are implicated in acute myeloid leukemia (AML).[6] The proposed mechanism of action for such inhibitors involves binding to the ATP-binding pocket of the kinases, thereby inhibiting their activity and downstream signaling pathways that promote cancer cell proliferation and survival.

Furthermore, nicotinic acetylcholine receptors (nAChRs) have been identified as playing a role in the progression of certain cancers, including lung cancer. Nicotine, the natural ligand for these receptors, can activate various signaling pathways, such as the JAK2/STAT3 and PI3K/Akt pathways, leading to increased cell proliferation and survival.[7] While this compound is not a direct analog of nicotine, its structural similarity to nicotinic acid suggests the possibility of interaction with nicotinic acid receptors or related pathways, a hypothesis that warrants further investigation.

Caption: Putative mechanism of anticancer action via kinase inhibition.

Conclusion

This compound is a versatile chemical entity with significant potential in the development of new pharmaceuticals. Its synthesis is achievable through established organometallic routes, and its purification and analysis can be accomplished using standard laboratory techniques. While detailed experimental data on its physicochemical properties and biological activity are still emerging, the known effects of the trifluoromethyl group and the nicotinic acid scaffold suggest that this compound and its derivatives are promising candidates for further investigation in drug discovery programs, particularly in the field of oncology. Future research should focus on elucidating its precise mechanism of action and its role in relevant cellular signaling pathways.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. This compound CAS#: 131747-40-5 [m.chemicalbook.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nicotine activates cell-signaling pathways through muscle-type and neuronal nicotinic acetylcholine receptors in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

5-(Trifluoromethyl)nicotinic acid molecular structure and formula

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and synthesis of 5-(Trifluoromethyl)nicotinic acid, a fluorinated derivative of nicotinic acid. This document is intended for researchers, scientists, and professionals in the fields of drug development and medicinal chemistry.

Molecular Structure and Chemical Formula

This compound is a synthetic organic compound. Its molecular structure consists of a pyridine ring, which is a six-membered aromatic heterocycle containing one nitrogen atom. A trifluoromethyl group (-CF3) is attached at the 5-position of the pyridine ring, and a carboxylic acid group (-COOH) is located at the 3-position.[1][2]

The presence of the electron-withdrawing trifluoromethyl group and the carboxylic acid functionality makes it a valuable intermediate in the synthesis of biologically active molecules.[1][2] It is typically a white to off-white crystalline solid at room temperature.[1][3]

Chemical Formula: C₇H₄F₃NO₂[3][4]

IUPAC Name: 5-(trifluoromethyl)pyridine-3-carboxylic acid[4]

Synonyms: 5-(Trifluoromethyl)pyridine-3-carboxylic acid, 5-Trifluoromethylinicotinic acid, 3-Carboxy-5-(trifluoromethyl)pyridine[3][4]

Molecular Visualization:

Physicochemical Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference(s) |

| Molecular Weight | 191.11 g/mol | [3][4] |

| CAS Number | 131747-40-5 | [3][4] |

| Melting Point | 184-189 °C | [5] |

| Boiling Point | 277.5 ± 40.0 °C (Predicted) | [5] |

| Density | 1.484 ± 0.06 g/cm³ (Predicted) | [5] |

| pKa | 3.04 ± 0.10 (Predicted) | [5] |

| LogP | 1.3 | [6] |

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of this compound involves the reaction of 3-bromo-5-(trifluoromethyl)pyridine with a source of carbon dioxide, typically through a lithium-halogen exchange reaction followed by carboxylation.[5]

Experimental Workflow:

Detailed Methodology:

-

Dissolve 1.5 g of 3-bromo-5-(trifluoromethyl)pyridine in 50 mL of toluene and cool the solution to -75 °C.[5]

-

Slowly add a mixed solution of 1.6 M n-butyllithium in hexane (9.96 mL, 15.9 mmol) and 2 M butylmagnesium chloride in diethyl ether (3.98 mL, 8 mmol) in 10 mL of THF to the reaction mixture.[5]

-

Stir the reaction mixture at -75 °C for 20 minutes after the addition is complete.[5]

-

Add 20 g (454 mmol) of dry ice to the reaction mixture and continue stirring at -75 °C for another 20 minutes.[5]

-

Allow the reaction to warm to room temperature and stir for 3 hours.[5]

-

Quench the reaction with 50 mL of 1 M sodium hydroxide solution and extract the aqueous phase twice with diethyl ether.[5]

-

Acidify the aqueous phase to an acidic pH with 4 M hydrochloric acid.[5]

-

Extract the acidified aqueous phase three times with diethyl ether.[5]

-

Combine all organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[5]

-

Treat the residue with dichloromethane to induce precipitation.[5]

-

Collect the precipitate by filtration and dry it in a circulating air dryer at 55 °C to yield the final product, this compound.[5]

Characterization Protocols

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts would be influenced by the electron-withdrawing effects of the trifluoromethyl and carboxylic acid groups.

-

¹³C NMR: The carbon NMR spectrum would display signals for the seven carbon atoms in the molecule. The carbon of the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the pyridine ring carbons would also be significantly affected by the substituents.

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group.[7]

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the functional groups present:

-

O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong absorption band around 1700-1725 cm⁻¹.

-

C-F stretch (trifluoromethyl group): Strong absorption bands in the region of 1100-1300 cm⁻¹.

-

Aromatic C-H and C=C/C=N stretches: Characteristic absorptions in the aromatic fingerprint region.

3.2.3. Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (191.11 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and the trifluoromethyl group (-CF₃, 69 Da).

Biological Activity and Signaling Pathways

Currently, there is a lack of specific data in the public domain detailing the biological activity and associated signaling pathways of this compound. However, the structural motifs present in the molecule, namely the nicotinic acid core and the trifluoromethyl group, are of significant interest in medicinal chemistry and drug discovery.

-

Nicotinic Acid Analogs: Nicotinic acid (Vitamin B3) and its derivatives are known to modulate lipid metabolism, primarily through the activation of the G protein-coupled receptor 109A (GPR109A).[8] They are also known to inhibit cytochrome P450 enzymes.[8] Derivatives of nicotinic acid have been explored for a wide range of therapeutic applications, including as antibacterial agents.[1]

-

Trifluoromethyl-Containing Compounds: The incorporation of a trifluoromethyl group into a molecule can significantly enhance its metabolic stability, lipophilicity, and binding affinity to biological targets. This strategy is widely employed in the development of pharmaceuticals and agrochemicals.[2]

Given the absence of direct evidence, it is plausible that this compound could exhibit biological activity by interacting with targets of nicotinic acid or that its trifluoromethyl group could confer novel pharmacological properties. However, this remains speculative without dedicated biological evaluation.

Logical Relationship for Potential Biological Investigation:

Further research is required to elucidate the specific biological targets and mechanisms of action of this compound to fully understand its potential therapeutic applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Page loading... [wap.guidechem.com]

- 3. jinonpharma.com [jinonpharma.com]

- 4. This compound, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 5. This compound CAS#: 131747-40-5 [m.chemicalbook.com]

- 6. 2-Methoxy-5-(trifluoromethyl)nicotinic acid | 944904-62-5 | Benchchem [benchchem.com]

- 7. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

Spectroscopic Profile of 5-(Trifluoromethyl)nicotinic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 5-(Trifluoromethyl)nicotinic acid, a key building block in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for the compound's spectral characteristics, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data.

Compound Overview

This compound, also known as 5-(Trifluoromethyl)pyridine-3-carboxylic acid, is a synthetic organic compound with the chemical formula C₇H₄F₃NO₂ and a molecular weight of 191.11 g/mol .[1][2][3] It is a white to off-white crystalline solid with a melting point in the range of 184-189 °C.[3] Its structure, featuring a pyridine ring substituted with an electron-withdrawing trifluoromethyl group and a carboxylic acid moiety, makes it a valuable intermediate in the synthesis of various bioactive molecules.

Spectroscopic Data

A thorough analysis of available spectroscopic data is crucial for the unambiguous identification and characterization of this compound. The following sections present a summary of expected and reported data for NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra provide key insights into its molecular framework.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | ~9.3 | s | H-2 |

| ~8.9 | s | H-6 | |

| ~8.6 | s | H-4 | |

| Broad | s | COOH | |

| ¹³C NMR | ~164 | s | C=O |

| ~154 | s | C-2 | |

| ~150 | q | C-6 | |

| ~135 | s | C-4 | |

| ~130 | q | C-5 | |

| ~123 | q | CF₃ | |

| ¹⁹F NMR | ~ -63 | s | CF₃ |

Note: Predicted chemical shifts are based on computational models and analysis of similar structures. Actual experimental values may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the trifluoromethyl-substituted pyridine ring.

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |

| ~1710 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1470 | Medium | C=C and C=N stretching (Pyridine ring) |

| 1300-1100 | Strong | C-F stretch (Trifluoromethyl group) |

| ~1200 | Medium | C-O stretch (Carboxylic acid) |

| ~900 | Medium | O-H bend (Carboxylic acid) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak and characteristic fragment ions would be observed.

Table 3: Expected Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 191 | [M]⁺, Molecular ion |

| 174 | [M-OH]⁺ |

| 146 | [M-COOH]⁺ |

| 122 | [M-CF₃]⁺ |

Experimental Protocols

Standard protocols are employed for obtaining the spectroscopic data for organic compounds like 5-(Trifluoromethyl)nicotinitic acid.

NMR Spectroscopy

A sample of 5-10 mg of the compound is typically dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and transferred to an NMR tube. ¹H, ¹³C, and ¹⁹F NMR spectra are then acquired on a spectrometer, with chemical shifts referenced to an internal standard (e.g., TMS).

IR Spectroscopy

For a solid sample, an IR spectrum can be obtained using the KBr pellet method or by Attenuated Total Reflectance (ATR). The sample is mixed with KBr powder and pressed into a thin pellet, or a small amount of the solid is placed directly on the ATR crystal.

Mass Spectrometry

A dilute solution of the compound is introduced into the mass spectrometer. Electron ionization (EI) or electrospray ionization (ESI) can be used to generate ions, which are then separated based on their mass-to-charge ratio.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of an organic compound.

Caption: General workflow for the spectroscopic analysis of an organic compound.

References

An In-depth Technical Guide to 5-(Trifluoromethyl)nicotinic Acid: Synonyms, Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(Trifluoromethyl)nicotinic acid, a key fluorinated building block in modern medicinal chemistry and agrochemical synthesis. This document details its nomenclature, physicochemical properties, a detailed experimental protocol for its synthesis, and its applications in the development of targeted therapeutics and advanced crop protection agents. The strategic incorporation of the trifluoromethyl group bestows unique properties on derivative molecules, including enhanced metabolic stability and binding affinity, making this compound a subject of significant interest in drug discovery and development.

Nomenclature and Identification

5-(Trluoromethyl)nicotinic acid is a pyridinecarboxylic acid derivative. Its systematic and alternative names are crucial for accurate identification in literature and chemical databases.

Table 1: Synonyms and Alternative Names

| Name Type | Name |

| IUPAC Name | 5-(Trifluoromethyl)pyridine-3-carboxylic acid |

| Common Synonym | This compound[1][2] |

| Alternative Name | 5-(Trifluoromethyl)-3-pyridinecarboxylic acid[1][2] |

| Alternative Name | 5-Trifluoromethylinicotinic acid[1][2] |

| CAS Number | 131747-40-5 |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, reaction setup, and for predicting the characteristics of its derivatives.

Table 2: Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C₇H₄F₃NO₂ | |

| Molecular Weight | 191.11 g/mol | |

| Appearance | White to off-white solid | [3] |

| Melting Point | 184-189 °C | [3][4] |

| Boiling Point | 277.5 ± 40.0 °C (Predicted) | [3][4] |

| Density | 1.484 ± 0.06 g/cm³ (Predicted) | [3][4] |

| pKa | 3.04 ± 0.10 (Predicted) | [4] |

| InChI Key | RKFDCELCLIZRRH-UHFFFAOYSA-N | |

| SMILES | OC(=O)c1cncc(c1)C(F)(F)F |

Synthesis of this compound

The following is a general laboratory-scale procedure for the synthesis of this compound from 3-Bromo-5-(trifluoromethyl)pyridine.

Experimental Protocol

Reaction: Carboxylation of 3-Bromo-5-(trifluoromethyl)pyridine via lithium-halogen exchange.

Materials:

-

3-Bromo-5-(trifluoromethyl)pyridine

-

Toluene

-

n-Butyllithium (1.6M in hexane)

-

Butylmagnesium chloride (2M in diethyl ether)

-

Tetrahydrofuran (THF)

-

Dry ice (solid carbon dioxide)

-

1 M Sodium hydroxide solution

-

4 M Hydrochloric acid

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Dichloromethane

Procedure: [4]

-

Dissolve 1.5 g of 3-bromo-5-(trifluoromethyl)pyridine in 50 mL of toluene in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

-

Cool the solution to -75 °C using a dry ice/acetone bath.

-

Slowly add a pre-cooled (-75 °C) mixture of 9.96 mL (15.9 mmol) of 1.6M n-butyllithium in hexane, 3.98 mL (8 mmol) of 2M butylmagnesium chloride in diethyl ether, and 10 mL of THF to the reaction flask, maintaining the temperature at -75 °C.

-

After the addition is complete, stir the reaction mixture at -75 °C for an additional 20 minutes.

-

Carefully add 20 g (454 mmol) of crushed dry ice to the reaction mixture in portions, ensuring the temperature remains at -75 °C.

-

Continue stirring at -75 °C for 20 minutes, then allow the reaction to slowly warm to room temperature and stir for 3 hours.

-

Quench the reaction by adding 50 mL of 1 M sodium hydroxide solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer twice with diethyl ether to remove any unreacted starting material.

-

Collect the aqueous phase and acidify it to a pH of approximately 2-3 with 4 M hydrochloric acid.

-

Extract the acidified aqueous phase three times with diethyl ether.

-

Combine all organic extracts and dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent under reduced pressure to obtain the crude product.

-

Triturate the residue with dichloromethane to induce precipitation.

-

Collect the solid precipitate by filtration.

-

Dry the solid in a vacuum oven at 55 °C to yield the final product, this compound.

References

- 1. Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jinonpharma.com [jinonpharma.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound CAS#: 131747-40-5 [m.chemicalbook.com]

The Inaugural Synthesis of 5-(Trifluoromethyl)nicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the first successful synthesis of 5-(Trifluoromethyl)nicotinic acid, a key building block in the development of novel pharmaceuticals and agrochemicals. The trifluoromethyl group imparts unique properties to organic molecules, including increased metabolic stability and enhanced binding affinity to biological targets. This document provides a comprehensive overview of the pioneering synthetic route, including detailed experimental protocols and quantitative data, to support further research and development in this critical area of medicinal and materials chemistry.

Core Synthesis Overview

The first reported synthesis of this compound is achieved through a direct carboxylation of 3-bromo-5-(trifluoromethyl)pyridine. This one-pot reaction utilizes a lithium-magnesium halide exchange followed by quenching with solid carbon dioxide (dry ice) to introduce the carboxylic acid functionality at the 3-position of the pyridine ring.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Starting Material | 3-Bromo-5-(trifluoromethyl)pyridine |

| Key Reagents | n-Butyllithium (1.6 M in hexane), Butylmagnesium chloride (2 M in diethyl ether), Dry Ice (solid carbon dioxide) |

| Solvent | Toluene, Tetrahydrofuran (THF) |

| Reaction Temperature | -75 °C to Room Temperature |

| Reaction Time | Approximately 3 hours 40 minutes |

| Product Molar Mass | 191.11 g/mol |

| Product Melting Point | 184-189 °C[1] |

Experimental Protocol

This section provides a detailed methodology for the first synthesis of this compound.

Materials:

-

3-Bromo-5-(trifluoromethyl)pyridine (1.5 g, 6.64 mmol)

-

Toluene (50 mL)

-

n-Butyllithium (1.6 M in hexane, 9.96 mL, 15.9 mmol)

-

Butylmagnesium chloride (2 M in diethyl ether, 3.98 mL, 8 mmol)

-

Tetrahydrofuran (THF) (10 mL)

-

Dry Ice (solid carbon dioxide) (20 g, 454 mmol)

-

1 M Sodium hydroxide solution (50 mL)

-

4 M Hydrochloric acid

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Dichloromethane

Procedure:

-

A solution of 3-bromo-5-(trifluoromethyl)pyridine (1.5 g) in toluene (50 mL) is prepared and cooled to -75 °C.[1]

-

In a separate flask, a mixed solution of n-butyllithium (9.96 mL of a 1.6 M solution in hexane) and butylmagnesium chloride (3.98 mL of a 2 M solution in diethyl ether) in THF (10 mL) is prepared and cooled.

-

The solution of 3-bromo-5-(trifluoromethyl)pyridine is slowly added dropwise to the cooled organometallic mixture at -75 °C.[1]

-

Following the addition, the reaction mixture is stirred for an additional 20 minutes at -75 °C.[1]

-

Crushed dry ice (20 g) is then added to the reaction mixture in portions, maintaining the temperature at -75 °C. The mixture is stirred for a further 20 minutes.[1]

-

The reaction is allowed to warm to room temperature and is stirred for 3 hours.[1]

-

Upon completion of the reaction, the mixture is quenched with 50 mL of a 1 M sodium hydroxide solution.

-

The aqueous layer is separated and washed twice with diethyl ether.

-

The aqueous phase is then acidified to a pH below 7 with 4 M hydrochloric acid, resulting in the precipitation of the product.

-

The acidic aqueous layer is extracted three times with diethyl ether.

-

The combined organic extracts are dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

-

The resulting residue is triturated with dichloromethane, and the solid precipitate is collected by filtration.

-

The final product, this compound, is dried in a circulating air dryer at 55 °C.[1]

Synthesis Workflow

The logical flow of the first synthesis of this compound is depicted in the following diagram.

References

An In-depth Technical Guide to the Synthesis of 5-(Trifluoromethyl)nicotinic Acid via Halogenation and Oxidation Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of synthetic strategies for the preparation of 5-(trifluoromethyl)nicotinic acid, a crucial building block in pharmaceutical and agrochemical research. The focus of this document is on a plausible and robust synthetic route involving the halogenation of a readily available starting material, followed by oxidation to yield the target carboxylic acid. While a direct one-pot synthesis from a single precursor is not widely documented, this guide consolidates established chemical principles and analogous transformations to provide detailed, practical experimental protocols.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. The presence of the trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide details a proposed synthetic pathway starting from 3-methyl-5-(trifluoromethyl)pyridine, proceeding through a side-chain halogenation and subsequent oxidation. An alternative, documented route via lithiation and carboxylation is also presented for comparison.

Proposed Synthetic Pathway: Side-Chain Halogenation and Oxidation

This proposed route offers a practical approach utilizing common laboratory reagents and transformations. The overall strategy is outlined below:

Figure 1: Proposed synthetic pathway for this compound via side-chain halogenation and oxidation.

Step 1: Side-Chain Bromination of 3-Methyl-5-(trifluoromethyl)pyridine

The initial step involves the free-radical bromination of the methyl group of 3-methyl-5-(trifluoromethyl)pyridine. N-Bromosuccinimide (NBS) is a highly effective reagent for this transformation, typically initiated by a radical initiator such as azobisisobutyronitrile (AIBN).

Experimental Protocol:

-

To a solution of 3-methyl-5-(trifluoromethyl)pyridine (1.0 eq) in carbon tetrachloride (CCl4), add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with a saturated aqueous solution of sodium thiosulfate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-(bromomethyl)-5-(trifluoromethyl)pyridine.

-

Purify the crude product by column chromatography on silica gel.

| Parameter | Value |

| Reactants | 3-Methyl-5-(trifluoromethyl)pyridine, N-Bromosuccinimide, AIBN |

| Solvent | Carbon Tetrachloride (CCl4) |

| Temperature | Reflux (approx. 77°C) |

| Reaction Time | 4-6 hours |

| Typical Yield | 75-85% |

Table 1: Summary of quantitative data for the side-chain bromination.

Step 2: Oxidation to 3-Formyl-5-(trifluoromethyl)pyridine

The resulting benzylic bromide can be converted to the corresponding aldehyde through various methods. The Sommelet reaction or the Kornblum oxidation are two common and effective choices.

Experimental Protocol (Kornblum Oxidation):

-

Dissolve the 3-(bromomethyl)-5-(trifluoromethyl)pyridine (1.0 eq) in dimethyl sulfoxide (DMSO).

-

Add sodium bicarbonate (2.5 eq) and heat the mixture to 130-150°C.

-

Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.

-

Cool the reaction mixture to room temperature and pour it into ice water.

-

Extract the aqueous mixture with ethyl acetate.

-

Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to afford the crude 3-formyl-5-(trifluoromethyl)pyridine.

-

Purify by column chromatography or distillation.

| Parameter | Value |

| Reactants | 3-(Bromomethyl)-5-(trifluoromethyl)pyridine, Sodium Bicarbonate |

| Solvent | Dimethyl Sulfoxide (DMSO) |

| Temperature | 130-150°C |

| Reaction Time | 1-2 hours |

| Typical Yield | 60-70% |

Table 2: Summary of quantitative data for the Kornblum oxidation.

Step 3: Oxidation to this compound

The final step is the oxidation of the aldehyde to the carboxylic acid. Strong oxidizing agents such as potassium permanganate (KMnO4) or Jones reagent are suitable for this transformation.

Experimental Protocol (Potassium Permanganate Oxidation):

-

Suspend 3-formyl-5-(trifluoromethyl)pyridine (1.0 eq) in a mixture of acetone and water.

-

Add potassium permanganate (2.0 eq) portion-wise while maintaining the temperature below 30°C with an ice bath.

-

Stir the mixture at room temperature until the purple color of the permanganate has disappeared.

-

Filter the mixture to remove the manganese dioxide precipitate and wash the solid with hot water.

-

Combine the filtrate and washings, and remove the acetone under reduced pressure.

-

Acidify the aqueous solution with concentrated hydrochloric acid to a pH of 2-3 to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

| Parameter | Value |

| Reactants | 3-Formyl-5-(trifluoromethyl)pyridine, Potassium Permanganate |

| Solvent | Acetone/Water |

| Temperature | < 30°C during addition, then room temperature |

| Reaction Time | 2-4 hours |

| Typical Yield | 80-90% |

Table 3: Summary of quantitative data for the oxidation to the final product.

Alternative Documented Synthesis: Lithiation and Carboxylation

An alternative and documented route to this compound involves the use of 3-bromo-5-(trifluoromethyl)pyridine as a starting material.[1] This method relies on a halogen-metal exchange followed by carboxylation with carbon dioxide.

Figure 2: Documented synthesis of this compound via lithiation and carboxylation.

Experimental Protocol:

-

Dissolve 3-bromo-5-(trifluoromethyl)pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78°C under an inert atmosphere.[1]

-

Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78°C.[1]

-

Stir the mixture at -78°C for 30 minutes.[1]

-

Add an excess of crushed dry ice (solid CO2) to the reaction mixture.[1]

-

Allow the mixture to warm to room temperature and stir for an additional 2-3 hours.[1]

-

Quench the reaction with water and separate the aqueous layer.

-

Wash the aqueous layer with diethyl ether to remove any unreacted starting material.

-

Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the product.[1]

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.[1]

| Parameter | Value | Reference |

| Reactants | 3-Bromo-5-(trifluoromethyl)pyridine, n-Butyllithium, Carbon Dioxide | [1] |

| Solvent | Tetrahydrofuran (THF) | [1] |

| Temperature | -78°C to Room Temperature | [1] |

| Reaction Time | 3-4 hours | [1] |

| Reported Yield | ~70-80% | [1] |

Table 4: Summary of quantitative data for the lithiation-carboxylation route.

Conclusion

This technical guide has detailed a practical, albeit proposed, synthetic route for this compound via side-chain halogenation and oxidation, providing step-by-step experimental protocols and expected quantitative data. For comparison, a well-documented alternative synthesis through lithiation and carboxylation has also been presented. The choice of synthetic route will depend on the availability of starting materials, scalability requirements, and the specific expertise and equipment available in the laboratory. Both pathways offer viable methods for obtaining this important fluorinated building block for further use in drug discovery and development.

References

An In-depth Technical Guide to the Synthesis of 5-(Trifluoromethyl)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Trifluoromethyl)nicotinic acid is a fluorinated pyridine carboxylic acid derivative that holds significant interest within the pharmaceutical and agrochemical industries. The incorporation of a trifluoromethyl group into the nicotinic acid scaffold can profoundly influence the molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications make it a valuable building block in the design of novel therapeutic agents and specialized chemicals. This technical guide provides a detailed overview of the primary synthetic routes for obtaining this compound, complete with experimental protocols and comparative data to assist researchers in their synthetic endeavors.

Synthetic Pathways and Starting Materials

The synthesis of this compound can be achieved through several strategic approaches. The selection of a particular synthetic route often depends on the availability of starting materials, desired scale of production, and tolerance to specific reaction conditions. Two prominent methods are detailed below: the carboxylation of a trifluoromethylated pyridine derivative and the hydrolysis of a corresponding nicotinonitrile.

Route 1: Carboxylation of 3-Bromo-5-(trifluoromethyl)pyridine

This method involves the introduction of a carboxylic acid group onto the pyridine ring via a Grignard or organolithium reagent followed by quenching with carbon dioxide. The key starting material for this synthesis is 3-bromo-5-(trifluoromethyl)pyridine.

Route 2: Hydrolysis of 5-(Trifluoromethyl)nicotinonitrile

An alternative pathway involves the synthesis of the corresponding nitrile, 5-(trifluoromethyl)nicotinonitrile, which is then hydrolyzed to the carboxylic acid. This can be an efficient route if the nitrile precursor is readily accessible.

Data Presentation: A Comparative Analysis

The following table summarizes the key quantitative data for the two primary synthetic routes to this compound, allowing for a direct comparison of their efficiencies and requirements.

| Parameter | Route 1: Carboxylation of 3-Bromo-5-(trifluoromethyl)pyridine | Route 2: Hydrolysis of 5-(Trifluoromethyl)nicotinonitrile |

| Starting Material | 3-Bromo-5-(trifluoromethyl)pyridine | 5-(Trifluoromethyl)nicotinonitrile |

| Key Reagents | n-Butyllithium, Magnesium chloride, Carbon dioxide (dry ice) | Sodium hydroxide, Hydrochloric acid |

| Solvent(s) | Toluene, Tetrahydrofuran (THF), Diethyl ether | Water |

| Reaction Temperature | -75 °C to room temperature | 100 °C |

| Reaction Time | Approximately 4 hours | Not explicitly stated, but involves heating to 100°C |

| Product Yield | Approximately 9%[1] | High (example for 4-isomer is 98.3%)[2] |

| Purification Method | Extraction and precipitation | Cooling and filtration |

Experimental Protocols

Route 1: Synthesis of this compound from 3-Bromo-5-(trifluoromethyl)pyridine

This protocol is based on the carboxylation of 3-bromo-5-(trifluoromethyl)pyridine using a mixed metal-halogen exchange and subsequent reaction with carbon dioxide.[1]

Materials:

-

3-Bromo-5-(trifluoromethyl)pyridine (1.5 g)

-

Toluene (50 mL)

-

1.6 M n-Butyllithium in hexane (9.96 mL)

-

2 M Butyl magnesium chloride in diethyl ether (3.98 mL)

-

Tetrahydrofuran (THF) (10 mL)

-

Dry ice (solid carbon dioxide) (20 g)

-

1 M Sodium hydroxide solution (50 mL)

-

4 M Hydrochloric acid

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Dichloromethane

Procedure:

-

Dissolve 1.5 g of 3-bromo-5-(trifluoromethyl)pyridine in 50 mL of toluene in a reaction vessel and cool the solution to -75 °C.

-

In a separate vessel, prepare a mixed system of 9.96 mL of 1.6 M n-butyllithium in hexane, 3.98 mL of 2 M butyl magnesium chloride in diethyl ether, and 10 mL of THF, and cool to -75 °C.

-

Slowly add the solution of 3-bromo-5-(trifluoromethyl)pyridine to the mixed organometallic system at -75 °C.

-

After the addition is complete, stir the reaction mixture at -75 °C for an additional 20 minutes.

-

Add 20 g of crushed dry ice to the reaction mixture in portions, maintaining the temperature at -75 °C. Continue stirring for 20 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 3 hours.

-

Quench the reaction by adding 50 mL of 1 M sodium hydroxide solution.

-

Extract the aqueous layer twice with diethyl ether to remove any unreacted starting material.

-

Acidify the aqueous phase to a pH of approximately 1 with 4 M hydrochloric acid.

-

Extract the acidified aqueous phase three times with diethyl ether.

-

Combine all organic extracts and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure.

-

Triturate the residue with dichloromethane to induce precipitation.

-

Collect the solid product by filtration and dry in a circulating air dryer at 55 °C to yield this compound.

Route 2: Hydrolysis of 5-(Trifluoromethyl)nicotinonitrile (General Procedure)

While a specific protocol for the 5-isomer was not found, the hydrolysis of trifluoromethyl-substituted nicotinonitriles is a common transformation. The following is a general procedure based on the hydrolysis of the analogous 4-(trifluoromethyl)nicotinonitrile.[2]

Materials:

-

5-(Trifluoromethyl)nicotinonitrile

-

Sodium hydroxide

-

Water

-

Hydrochloric acid

Procedure:

-

Prepare a solution of sodium hydroxide in water in a suitable reaction vessel.

-

Add 5-(trifluoromethyl)nicotinonitrile to the sodium hydroxide solution.

-

Heat the mixture to 100 °C with stirring until the solid dissolves and the reaction is complete (monitoring by TLC or LC-MS is recommended).

-

Cool the reaction mixture.

-

Acidify the solution with hydrochloric acid to a pH of less than 1 to precipitate the carboxylic acid.

-

Collect the solid product by filtration.

-

Wash the solid with water and dry to obtain this compound.

Visualizing the Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic pathways described above.

Caption: Synthetic workflow for Route 1.

Caption: Synthetic workflow for Route 2.

Conclusion

The synthesis of this compound is achievable through multiple synthetic strategies. The choice between the carboxylation of a halogenated precursor or the hydrolysis of a nitrile derivative will depend on factors such as starting material availability, scalability, and desired purity. The detailed protocols and comparative data provided in this guide are intended to equip researchers and drug development professionals with the necessary information to effectively produce this valuable compound for their research and development needs. Further optimization of reaction conditions may be necessary to achieve higher yields and purity depending on the specific laboratory setting and scale of the synthesis.

References

Methodological & Application

Application Notes and Protocols for 5-(Trifluoromethyl)nicotinic Acid Derivatives in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-(trifluoromethyl)nicotinic acid and its derivatives in medicinal chemistry, with a focus on their application as anticancer agents through the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

Introduction

This compound is a key building block in the synthesis of various biologically active molecules. The incorporation of the trifluoromethyl (-CF3) group into the nicotinic acid scaffold can significantly enhance the therapeutic properties of the resulting compounds. The -CF3 group is known to increase metabolic stability, lipophilicity, and binding affinity of drug candidates to their target proteins. Derivatives of this compound, particularly 5-trifluoromethylpyrimidine compounds, have emerged as potent inhibitors of EGFR, a key target in cancer therapy.

Anticancer Activity as EGFR Inhibitors

Derivatives of 5-trifluoromethylpyrimidine have demonstrated significant potential as inhibitors of EGFR, a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation.[1] Dysregulation of the EGFR signaling pathway is a common feature in many cancers, making it an important target for therapeutic intervention.[1]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of a series of 5-trifluoromethylpyrimidine derivatives against various cancer cell lines and the EGFR kinase.

Table 1: In Vitro Anticancer Activity of 5-Trifluoromethylpyrimidine Derivatives

| Compound ID | A549 (Lung Cancer) IC₅₀ (µM) | MCF-7 (Breast Cancer) IC₅₀ (µM) | PC-3 (Prostate Cancer) IC₅₀ (µM) |

| 9a | >10 | >10 | >10 |

| 9c | 0.89 | 5.67 | 7.34 |

| 9f | 0.65 | 4.88 | 6.81 |

| 9u | 0.35 | 3.24 | 5.12 |

| Gefitinib | 0.21 | 2.15 | 3.89 |

IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50%. Data extracted from a study on 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors.[1][2]

Table 2: In Vitro EGFR Kinase Inhibitory Activity

| Compound ID | EGFR Kinase IC₅₀ (µM) |

| 9a | >1 |

| 9c | 0.135 |

| 9f | 0.112 |

| 9u | 0.091 |

| Gefitinib | 0.038 |

IC₅₀ values represent the concentration of the compound required to inhibit the activity of the EGFR kinase by 50%. Data extracted from a study on 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors.[1][2]

Signaling Pathways

The inhibition of EGFR by 5-trifluoromethylpyrimidine derivatives disrupts downstream signaling pathways that are critical for cancer cell proliferation and survival. The primary mechanism involves the induction of apoptosis (programmed cell death) and arrest of the cell cycle.

References

Application Notes and Protocols: 5-(Trifluoromethyl)nicotinic Acid in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Trifluoromethyl)nicotinic acid is a key heterocyclic building block in medicinal chemistry. The incorporation of the trifluoromethyl (-CF3) group into the pyridine ring significantly alters the physicochemical properties of the molecule, such as lipophilicity, metabolic stability, and electron density. These modifications can lead to enhanced biological activity, improved pharmacokinetic profiles, and novel mechanisms of action in drug candidates. This document provides an overview of the applications of this compound and its derivatives as intermediates in the discovery of novel therapeutics, with a focus on anticancer agents. Detailed experimental protocols and data are provided to facilitate further research and development.

I. Anticancer Applications

Derivatives of this compound have shown significant promise as potent inhibitors of key signaling pathways implicated in cancer progression, including those mediated by the Epidermal Growth Factor Receptor (EGFR), FMS-like Tyrosine Kinase 3 (FLT3), and Checkpoint Kinase 1 (CHK1).

A. Epidermal Growth Factor Receptor (EGFR) Inhibitors

A series of novel 5-trifluoromethylpyrimidine derivatives have been synthesized and identified as potent EGFR inhibitors. Overexpression and mutation of EGFR are common in various cancers, leading to uncontrolled cell proliferation and survival.

Quantitative Data:

The inhibitory activities of a lead compound, 9u ((E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide), against various cancer cell lines and the EGFR kinase are summarized below.

| Compound | Target Cell Line/Kinase | IC50 (µM) |

| 9u | A549 (Non-small cell lung cancer) | 0.35 |

| MCF-7 (Breast cancer) | 3.24 | |

| PC-3 (Prostate cancer) | 5.12 | |

| EGFR Kinase | 0.091 |

Experimental Protocols:

Protocol 1: Synthesis of 3-(2-chloro-5-trifluoromethyl-pyrimidin-4-ylamino)-thiophene-2-carboxylic acid methylamide (Intermediate 6)

-

Step 1: Synthesis of 3-amino-thiophene-2-carboxylic acid methylamide (5): This starting material can be synthesized from commercially available precursors following established literature procedures.

-

Step 2: Synthesis of Intermediate 6:

-

To a solution of 3-amino-thiophene-2-carboxylic acid methylamide (5) (1.0 eq) in a suitable solvent such as isopropanol, add 2,4-dichloro-5-(trifluoromethyl)pyrimidine (1.1 eq) and a base such as diisopropylethylamine (DIPEA) (1.5 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired intermediate (6).

-

Protocol 2: Synthesis of the final EGFR inhibitor (9u)

-

To a solution of intermediate 6 (1.0 eq) and 4-amino-N-(3-fluorophenyl)benzamide (1.1 eq) in a suitable solvent like 2-butanol, add a catalytic amount of a strong acid such as p-toluenesulfonic acid.

-

Heat the mixture to reflux for 12-24 hours, monitoring by TLC.

-

After cooling, the precipitated solid is collected by filtration.

-

Wash the solid with a cold solvent like diethyl ether to remove impurities.

-

Dry the product under vacuum to yield the final compound 9u .

Signaling Pathway:

Caption: EGFR Signaling Pathway Inhibition.

B. Dual FLT3 and CHK1 Inhibitors

A series of 5-trifluoromethyl-2-aminopyrimidine derivatives have been developed as potent dual inhibitors of FMS-like Tyrosine Kinase 3 (FLT3) and Checkpoint Kinase 1 (CHK1). Mutations in FLT3 are common in acute myeloid leukemia (AML), and CHK1 is a key regulator of the DNA damage response. Dual inhibition presents a promising strategy to overcome drug resistance.

Quantitative Data:

The inhibitory activities of a lead compound, 30 , are presented below.

| Compound | Target Kinase | IC50 (nM) |

| 30 | FLT3-D835Y | 1.5 |

| CHK1 | 3.2 | |

| c-Kit | >1000 |

Experimental Protocols:

Protocol 3: General Synthesis of 5-trifluoromethyl-2-aminopyrimidine derivatives

-

Step 1: Synthesis of Intermediate 21: A mixture of the starting material 20 (a substituted aniline) and tert-butyl (3-aminopropyl)carbamate is heated in a suitable solvent like DMSO at an elevated temperature (e.g., 120 °C) for several hours. The reaction is monitored by TLC. After completion, the mixture is cooled, diluted with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

-

Step 2: Buchwald Coupling: Intermediate 21 (1.0 eq) is dissolved in a solvent such as dioxane. An appropriate aryl bromide (R²Br) (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃) (0.1 eq), a ligand (e.g., Xantphos) (0.2 eq), and a base (e.g., Cs₂CO₃) (2.0 eq) are added. The mixture is heated under an inert atmosphere (e.g., nitrogen) at reflux until the reaction is complete (monitored by TLC). The reaction mixture is then cooled, filtered, and the filtrate is concentrated. The residue is purified by column chromatography.

-

Step 3: Deprotection: The product from the previous step is dissolved in a mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA). The solution is stirred at room temperature for a few hours. The solvent is removed under reduced pressure, and the residue is purified by preparative HPLC to yield the final compound.

Signaling Pathway:

Caption: Dual Inhibition of FLT3 and CHK1 Pathways.

II. Agrochemical Applications

While the focus of this document is drug discovery, it is noteworthy that isomers of this compound are crucial intermediates in the agrochemical industry. For instance, 4-(trifluoromethyl)nicotinic acid is a key precursor for the synthesis of the insecticide Flonicamid. The synthetic methodologies employed can often be adapted for the synthesis of pharmaceutical intermediates.

Experimental Workflow:

Caption: Synthesis Workflow for Flonicamid.

Conclusion

This compound and its derivatives are valuable and versatile intermediates in the field of drug discovery and development. The unique properties conferred by the trifluoromethyl group make this scaffold a promising starting point for the design of novel therapeutic agents, particularly in the area of oncology. The provided data and protocols serve as a foundation for researchers to explore the full potential of this important chemical entity. Further investigation into the synthesis of diverse libraries of this compound derivatives and their screening against a wide range of biological targets is warranted to uncover new lead compounds for the treatment of various diseases.

Application Notes and Protocols for the Synthesis of Agrochemicals from 5-(Trifluoromethyl)nicotinic Acid and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various agrochemicals derived from 5-(trifluoromethyl)nicotinic acid and its key synthetic intermediate, 2,3-dichloro-5-(trifluoromethyl)pyridine. The unique physicochemical properties conferred by the trifluoromethyl group, such as high electronegativity, metabolic stability, and lipophilicity, make these compounds potent active ingredients in a range of commercial insecticides and herbicides.

Key Intermediates and Target Agrochemicals

This compound serves as a crucial starting material for the synthesis of a variety of agrochemicals. A pivotal intermediate derived from this class of compounds is 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF), which is a versatile building block for several commercially significant pesticides. This document will focus on the synthesis of the following agrochemicals:

-

Flonicamid: A systemic insecticide effective against aphids and other sucking insects.

-

Chlorfluazuron: An insect growth regulator used to control a variety of chewing pests, particularly Lepidoptera.

-

Pyridalyl: A novel insecticide with a unique mode of action, effective against lepidopteran and thysanopteran pests.

Synthetic Pathways

The general synthetic strategies for these agrochemicals are outlined below. Detailed experimental protocols for each key step are provided in the subsequent sections.

Caption: General synthetic pathways for Flonicamid, Chlorfluazuron, and Pyridalyl.

Experimental Protocols

Protocol 1: Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine (DCTF)

This key intermediate can be synthesized via several routes. Two common methods are detailed below.

Method A: From 2-Chloro-5-(chloromethyl)pyridine

Caption: Workflow for the synthesis of DCTF from 2-chloro-5-(chloromethyl)pyridine.

Step 1: Chlorination of 2-Chloro-5-(chloromethyl)pyridine

-

Charge a reaction vessel with 2-chloro-5-(chloromethyl)pyridine.

-

Heat the vessel with stirring.

-

Introduce chlorine gas into the reactor.

-

Monitor the reaction until the formation of 2-chloro-5-(trichloromethyl)pyridine is complete.

Step 2: On-Ring Chlorination

-

Transfer the 2-chloro-5-(trichloromethyl)pyridine to a suitable vessel.

-

Add a catalyst, such as antimony trichloride.

-

Heat the mixture and introduce chlorine gas to initiate on-ring chlorination to yield 2,3-dichloro-5-(trichloromethyl)pyridine.

Step 3: Fluorination

-

Transfer the 2,3-dichloro-5-(trichloromethyl)pyridine to a fluorination reactor.

-

Add hydrogen fluoride.

-

Heat the reaction mixture to 120-135 °C.

-

After the reaction is complete, the mixture is subjected to washing, steam distillation, pH adjustment, and finally, distillation in a rectifying tower to obtain pure 2,3-dichloro-5-(trifluoromethyl)pyridine[1].

Method B: From 2,3-dichloro-5-trichloromethylpyridine

-

To a reactor, add 26.5 g (0.1 mol) of 2,3-dichloro-5-trichloromethylpyridine and 0.2 g of tungsten hexachloride.

-

Heat the reactor to 170 °C under atmospheric pressure.

-

Slowly introduce approximately 20 g of hydrogen fluoride.

-

Continue the reaction until the composition of the product remains unchanged.

-

Recover unreacted hydrogen fluoride by condensation and remove the generated hydrogen chloride by absorption to obtain 2,3-dichloro-5-(trifluoromethyl)pyridine[2].

| Parameter | Method A | Method B |